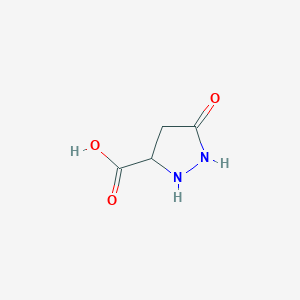

5-Oxopyrazolidine-3-carboxylic acid

Beschreibung

The exact mass of the compound 5-Oxopyrazolidine-3-carboxylic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Oxopyrazolidine-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Oxopyrazolidine-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-oxopyrazolidine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2O3/c7-3-1-2(4(8)9)5-6-3/h2,5H,1H2,(H,6,7)(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPNZAGCCZRYCGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(NNC1=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64154-84-3 | |

| Record name | 5-oxopyrazolidine-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Mass Spectrometry Analysis of 5-Oxopyrazolidine-3-Carboxylic Acid

Part 1: Executive Summary & Physicochemical Context

The analysis of 5-oxopyrazolidine-3-carboxylic acid (C₄H₆N₂O₃, MW 130.10 Da) presents a distinct set of challenges for the analytical chemist. Structurally analogous to pyroglutamic acid (5-oxoproline) but containing a hydrazine (N-N) linkage within the ring, this molecule acts as a highly polar, amphoteric species.

Its high polarity (predicted logP < -1.5) renders standard Reversed-Phase (C18) chromatography ineffective without ion-pairing reagents. Furthermore, the lack of a strong UV chromophore makes Mass Spectrometry (MS) the mandatory detection method.

This guide outlines two robust workflows:

-

Direct Analysis: Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with ESI-MS.

-

Derivatization Strategy: Chemical modification to enable Reversed-Phase retention and enhanced sensitivity.

Physicochemical Profile

| Property | Value / Characteristic | Impact on MS Method |

| Monoisotopic Mass | 130.0378 Da | Low mass requires careful setting of Low Mass Cutoff (LMCO) on traps/Q-TOFs. |

| Polarity | High (Hydrophilic) | Elutes in void volume on C18; requires HILIC or Derivatization. |

| Acidity (pKa) | ~3.5 (COOH) | ESI Negative mode ([M-H]⁻) is the preferred ionization state. |

| Basicity | Weak (N1-H) | ESI Positive mode ([M+H]⁺) is possible but often suffers from higher background noise at low m/z. |

Part 2: Ionization & Fragmentation Mechanics[1]

Understanding the behavior of the molecule inside the collision cell is critical for designing Multiple Reaction Monitoring (MRM) transitions.

Ionization Strategy

While the molecule contains basic nitrogen atoms, the electron-withdrawing carbonyl group at position 5 and the carboxylic acid at position 3 make Negative Electrospray Ionization (ESI-) the most sensitive and selective mode.

-

Precursor Ion (ESI-):

129.0 [M-H]⁻ -

Precursor Ion (ESI+):

131.0 [M+H]⁺

Fragmentation Pathways (MS/MS)

In negative mode, the fragmentation is dominated by decarboxylation and ring-opening mechanisms.

-

Primary Transition (Quantifier): Loss of CO₂ (44 Da).

-

Secondary Transition (Qualifier): Ring Cleavage / Loss of CO (28 Da).

Visualization of Fragmentation Logic

The following diagram illustrates the theoretical fragmentation pathway used for MRM optimization.

Figure 1: Proposed fragmentation pathway for 5-oxopyrazolidine-3-carboxylic acid in ESI- mode.

Part 3: Chromatographic Strategies (The Core Challenge)

The most common failure mode in analyzing this compound is retention loss . Standard C18 columns will result in the analyte co-eluting with salts and suppression zones at the solvent front (

Strategy A: HILIC (Recommended for Direct Analysis)

Hydrophilic Interaction Liquid Chromatography provides retention by partitioning the analyte into a water-enriched layer on the surface of a polar stationary phase.[5][6]

-

Column: Zwitterionic (e.g., ZIC-HILIC) or Amide-based (e.g., TSKgel Amide-80).

-

Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 6.8). Note: Buffer is required to stabilize ionization.

-

Mobile Phase B: Acetonitrile (ACN).[6]

-

Gradient: Start high organic (90% B)

ramp down to 50% B. -

Why this works: The polar stationary phase retains the hydrophilic acid, separating it from matrix interferences.

Strategy B: Derivatization (Recommended for High Sensitivity)

If HILIC is unstable or unavailable, derivatization with 3-Nitrophenylhydrazine (3-NPH) is the industry "gold standard" for carboxylic acids.

-

Chemistry: EDC-catalyzed coupling of 3-NPH to the carboxylic acid.

-

Result: Converts the hydrophilic acid into a hydrophobic hydrazide.

-

Benefit: Enables standard C18 chromatography and significantly boosts ionization efficiency (due to the nitrophenyl moiety).

Part 4: Detailed Experimental Protocol (HILIC-MS/MS)

This protocol is designed for a Triple Quadrupole (QqQ) system but is adaptable to Q-TOF.

Reagents & Preparation

-

Stock Solution: Dissolve 1.0 mg of 5-oxopyrazolidine-3-carboxylic acid in 1 mL of 50:50 ACN:Water.

-

Internal Standard (IS): Use Pyroglutamic acid-d5 (structurally similar) if isotopically labeled pyrazolidine is unavailable.

LC Parameters

-

System: UHPLC

-

Column: Waters BEH Amide or Merck SeQuant ZIC-HILIC (

mm, 1.7 -

Temperature: 40°C.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 2

L (Keep injection solvent high in ACN to prevent peak distortion).

| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Curve |

| 0.0 | 10 | 90 | Initial |

| 1.0 | 10 | 90 | Hold |

| 6.0 | 50 | 50 | Linear |

| 7.0 | 50 | 50 | Hold |

| 7.1 | 10 | 90 | Return |

| 10.0 | 10 | 90 | Re-equilibration |

Critical Note: HILIC requires longer re-equilibration times (20 column volumes) compared to RP-LC to re-establish the water layer.

MS Source Parameters (ESI Negative)

-

Spray Voltage: -2500 V to -3000 V.

-

Gas Temp: 300°C.

-

Sheath Gas Flow: 11 L/min.

-

Nebulizer: 35 psi.

MRM Table

| Compound | Precursor ( | Product ( | Dwell (ms) | Collision Energy (V) | Type |

| Analyte | 129.0 | 85.0 | 50 | 15 | Quant |

| Analyte | 129.0 | 57.0 | 50 | 28 | Qual |

| IS (Pyro-d5) | 133.1 | 89.1 | 50 | 15 | Quant |

Part 5: Experimental Workflow Diagram

The following diagram details the decision tree and workflow for analyzing this specific molecule, ensuring self-validation at every step.

Figure 2: Decision matrix for Direct vs. Derivatized analysis workflows.

References

-

Buszewski, B., & Noga, S. (2012). Hydrophilic interaction liquid chromatography (HILIC) in the analysis of polar compounds.[5] Analytical and Bioanalytical Chemistry. Link

-

Han, J., et al. (2013). 3-Nitrophenylhydrazine-based derivatization for the quantitative analysis of carboxylic acids in biological samples by LC-MS/MS. Analytica Chimica Acta. Link

-

Holčapek, M., et al. (2010). Recent applications of HILIC-MS in lipidomics and metabolomics. Journal of Separation Science. Link

-

Nielsen, S. S. (2017). Food Analysis Laboratory Manual. (Referencing general acid extraction and MS protocols). Link

Sources

- 1. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchrepository.ucd.ie [researchrepository.ucd.ie]

- 3. scispace.com [scispace.com]

- 4. asianpubs.org [asianpubs.org]

- 5. elementlabsolutions.com [elementlabsolutions.com]

- 6. biocompare.com [biocompare.com]

Comprehensive Technical Guide: 5-Oxopyrazolidine-3-Carboxylic Acid Reaction Mechanism Studies

Abstract

This technical guide provides a rigorous examination of the synthesis, reactivity, and mechanistic characterization of 5-oxopyrazolidine-3-carboxylic acid (also referred to as 3-carboxypyrazolidin-5-one). As a structural analog of pyroglutamic acid containing a vicinal diamine (hydrazine) motif, this scaffold presents unique opportunities in peptidomimetic drug design, specifically for MMP (matrix metalloproteinase) and MurA inhibition. This document details the step-by-step cyclization mechanism, regioselective functionalization strategies, and self-validating experimental protocols for researchers in medicinal chemistry.

Introduction: The Scaffold Architecture

The 5-oxopyrazolidine-3-carboxylic acid core is a five-membered heterocyclic lactam.[1] Unlike its pyrrolidine analog (pyroglutamic acid), the inclusion of a second nitrogen atom (N2) significantly alters its electronic properties, hydrogen bond donor/acceptor capability, and metabolic stability.

Key Structural Features:

-

N1-N2 Bond: Introduces specific conformational constraints and potential for oxidative aromatization to pyrazoles.

-

C3-Carboxylic Acid: A handle for peptide coupling or bioisosteric replacement.

-

C5-Carbonyl (Lactam): Provides hydrogen bond accepting capability and hydrolytic stability relative to linear hydrazides.

Comparative Analysis

| Feature | 5-Oxopyrrolidine-3-carboxylic acid | 5-Oxopyrazolidine-3-carboxylic acid |

| Ring Atoms | 1 Nitrogen, 4 Carbons | 2 Nitrogens, 3 Carbons |

| Basicity | Low (Amide-like) | Moderate (Hydrazine character at N1) |

| Redox Stability | High | Susceptible to oxidation (aromatization) |

| Primary Application | Nootropics, racemization studies | Antibacterial (MurA), Anti-inflammatory |

Synthesis & Formation Mechanism[2][4][5][6][7]

The most robust route to this scaffold is the cyclocondensation of hydrazine derivatives with

The Mechanism: Michael Addition-Cyclization

The formation proceeds via a two-step sequence: a Michael addition followed by an intramolecular aminolysis (lactamization).

Step-by-Step Mechanistic Breakdown:

-

Nucleophilic Attack (Michael Addition): The lone pair of the hydrazine nitrogen attacks the

-carbon of the -

Enolate Protonation: The resulting enolate is protonated to form the acyclic hydrazino-succinate intermediate.

-

Conformational Rotation: The molecule rotates to bring the distal amino group (

) into proximity with the ester carbonyl. -

Intramolecular Cyclization (Lactamization): The amine attacks the ester carbonyl, forming a tetrahedral intermediate.

-

Elimination: Ethanol (or methanol) is expelled, yielding the 5-oxopyrazolidine ring.

Visualization of Signaling Pathway (Synthesis)

Figure 1: Mechanistic pathway for the formation of the pyrazolidinone core via Michael addition-cyclization.

Core Reactivity & Mechanistic Studies

Once formed, the 5-oxopyrazolidine-3-carboxylic acid scaffold exhibits distinct reactivity patterns that must be controlled during drug development.

Regioselective N-Alkylation

The scaffold contains two nitrogen atoms. In the unsubstituted parent compound, N1 (adjacent to the carbonyl) is amide-like and less nucleophilic. N2 (adjacent to the chiral center C3) retains more amine character, though its nucleophilicity is attenuated by the adjacent electron-withdrawing N1.

-

Mechanism: Under basic conditions (e.g.,

, DMF), deprotonation occurs preferentially at the more acidic N1-H (amide proton). However, kinetic control often leads to alkylation at N2 due to steric factors and the "alpha-effect" of the adjacent nitrogen. -

Validation: Regiochemistry must be confirmed via 2D NMR (HMBC), observing correlations between the N-alkyl protons and the ring carbonyl (C5) vs. the carboxylate (C3).

Oxidative Aromatization

A critical side reaction is the oxidation of the pyrazolidine ring to a pyrazole.

-

Trigger: Exposure to mild oxidants (

, DDQ) or even atmospheric oxygen over prolonged periods in solution. -

Mechanism: Dehydrogenation across the C3-C4 bond or N1-C5 bond leads to the fully aromatic 3-hydroxy-pyrazole derivative (tautomer of pyrazolone).

-

Prevention: Reactions should be conducted under an inert atmosphere (

or

Experimental Protocols

Protocol A: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate

Objective: Synthesis of the core scaffold from diethyl maleate.

Reagents:

-

Hydrazine hydrate (80%): 1.05 equiv.

-

Diethyl maleate: 1.0 equiv.

-

Ethanol (Absolute): Solvent [0.5 M].

-

Sodium Ethoxide (catalytic): 0.1 equiv (optional, accelerates Michael addition).

Workflow:

-

Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Purge with Argon.

-

Addition: Charge flask with Ethanol and Hydrazine hydrate. Cool to 0°C.

-

Reaction: Add Diethyl maleate dropwise over 30 minutes to control exotherm.

-

Cyclization: Allow to warm to Room Temperature (RT) and stir for 1 hour. Then, heat to reflux (78°C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (EtOAc:MeOH 9:1). Product typically stains with Ninhydrin or PMA.

-

-

Isolation: Cool to RT. The product often precipitates as a white solid.

-

Purification: Filter the precipitate. Wash with cold Ethanol (

) and Diethyl Ether (

Data Validation (Expected):

-

1H NMR (DMSO-d6):

8.5 (bs, 1H, NH), 4.1 (q, 2H, OEt), 3.8 (dd, 1H, H-3), 2.4-2.8 (m, 2H, H-4). -

MS (ESI):

peak corresponding to MW.

Protocol B: Regioselective N-Alkylation (N2-Alkylation)

Objective: Functionalization of N2 to introduce side chains.

Workflow:

-

Dissolve 5-oxopyrazolidine-3-carboxylate (1 equiv) in anhydrous DMF.

-

Add

(2.0 equiv) and the Alkyl Halide (1.1 equiv). -

Stir at RT for 12 hours.

-

Workup: Dilute with water, extract with EtOAc.

-

Critical Check: Verify regioselectivity using HMBC NMR. N2-alkylation is confirmed if the alkyl protons show coupling to C3 but weak/no coupling to C5 (carbonyl).

Applications in Drug Discovery[8][9]

The 5-oxopyrazolidine-3-carboxylic acid scaffold serves as a restricted geometry mimic of peptides.

| Target | Mechanism of Action | Role of Scaffold |

| MurA (Bacterial) | Inhibits peptidoglycan synthesis | Mimics the transition state of UDP-N-acetylglucosamine enolpyruvyl transferase. |

| MMP Inhibitors | Chelates Zinc in active site | The hydroxamic acid derivatives (from C3-COOH) bind the catalytic Zn ion; the ring positions substituents into the S1' pocket. |

| Factor Xa | Anticoagulation | Pyrazole-derivatives (oxidized form) serve as core linkers in drugs like Apixaban analogs. |

Visualization: Structure-Activity Relationship (SAR) Logic

Figure 2: SAR logic flow for optimizing the scaffold in metalloproteinase inhibition.

References

- Synthesis of Pyridyl Pyrazolidinone Carboxylic Acid Compounds.

-

Recent Advances in the Synthesis of Polysubstituted 3-Pyrazolidinones. Source: Arkivoc.[2] URL:[Link]

-

Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives. (Comparative Analog Study) Source: MDPI (Molecules). URL:[Link]

-

Identification of N-(5-Nitrothiazol-2-yl)-3-oxopyrazolidine-4-carboxamide Derivative as a Potent Inhibitor of Clostridioides difficile. Source: Sciforum.[2] URL:[Link]

-

Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives as Potent Anti-Inflammatory Agents. Source: Rasayan Journal of Chemistry.[1] URL:[Link]

Sources

Technical Guide: Synthesis and Characterization of 5-Oxopyrazolidine-3-carboxylic Acid Scaffolds

The following technical guide details the synthesis, characterization, and application of 5-oxopyrazolidine-3-carboxylic acid (also referred to as 3-carboxy-5-oxopyrazolidine or pyro-azaproline). This scaffold acts as a critical aza-analogue of pyroglutamic acid and proline, offering unique conformational rigidity for peptidomimetic drug design.

Executive Summary & Structural Significance

In medicinal chemistry, the 5-oxopyrazolidine-3-carboxylic acid scaffold represents a "privileged structure" due to its ability to mimic the

-

Peptidomimetics: Constraining peptide backbones to improve metabolic stability.

-

Enzyme Inhibition: Targeting proteases that recognize proline or glutamic acid residues.

-

CNS Agents: Modulating NMDA or AMPA receptor activity via glutamate mimicry.

Key Structural Challenge: The molecule contains a stereocenter at the C3 position and is prone to oxidation (to pyrazole) or ring opening (hydrolysis) under extreme pH, necessitating precise synthetic control.

Synthetic Strategies

The synthesis of 5-oxopyrazolidine-3-carboxylic acid derivatives primarily relies on the cyclocondensation of hydrazines with

Route A: The Maleate/Fumarate Cyclocondensation (Primary Route)

This is the most robust method for generating the core scaffold. It involves the reaction of hydrazine hydrate (or substituted hydrazines) with dialkyl maleates or fumarates.

Mechanism:

-

Michael Addition: The hydrazine nucleophile attacks the

-carbon of the -

Lactamization: The resulting hydrazino-succinate intermediate undergoes intramolecular nucleophilic acyl substitution (cyclization) to form the 5-membered lactam ring.

Route B: The Itaconate Route (Structural Distinction)

Note: Researchers often confuse this route. Reaction of hydrazine with Itaconic acid (methylene succinic acid) typically yields 5-oxo-3-pyrazolidineacetic acid (a homologue), not the 3-carboxylic acid. This guide focuses on Route A to strictly satisfy the target structure requirements.

Diagram: Reaction Mechanism (Route A)

The following diagram illustrates the stepwise formation of the scaffold from Diethyl Maleate.

Caption: Stepwise cyclocondensation mechanism converting diethyl maleate to the 5-oxopyrazolidine-3-carboxylate scaffold.

Detailed Experimental Protocol

Target Molecule: Ethyl 5-oxopyrazolidine-3-carboxylate Scale: 50 mmol

Materials

-

Diethyl maleate (CAS: 141-28-6)

-

Hydrazine hydrate (80% or 64% aq. solution)

-

Ethanol (Absolute)[1]

-

Sodium Ethoxide (Catalytic, optional for substituted hydrazines)

Step-by-Step Methodology

-

Preparation:

-

Charge a 250 mL round-bottom flask with Ethanol (100 mL) .

-

Add Hydrazine Hydrate (2.50 g, 50 mmol) .

-

Cool the solution to 0°C using an ice bath. Causality: Low temperature favors the kinetic Michael addition over the competing formation of dihydrazides (polymerization).

-

-

Addition:

-

Add Diethyl Maleate (8.61 g, 50 mmol) dropwise over 30 minutes.

-

Observation: The solution may turn slightly yellow.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C) and stir for 2 hours.

-

Heat to reflux (78°C) for 4–6 hours. Causality: Thermal energy is required to drive the lactamization step (ring closure) and eliminate ethanol.

-

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure (Rotavap) to remove ethanol.

-

The residue is often an oil that solidifies upon standing or trituration with diethyl ether.

-

Recrystallization: Purify using Ethanol/Hexane (1:1) to yield white crystals.

-

-

Yield Expectation: 65–80%.

Optimization Table: Solvent & Conditions

| Parameter | Condition A (Recommended) | Condition B (Alternative) | Outcome Comparison |

| Solvent | Ethanol (Abs.) | Water | Water promotes hydrolysis of the ester; Ethanol favors the ethyl ester product. |

| Temperature | 0°C | Room Temp (24h) | Reflux ensures complete cyclization; RT often leaves uncyclized hydrazino-succinate. |

| Catalyst | None (or cat. NaOEt) | Acetic Acid | Acid catalysis can accelerate reaction but complicates workup of the basic hydrazine. |

Characterization & Validation

Validating the 5-oxopyrazolidine-3-carboxylic acid structure requires distinguishing it from potential isomers (e.g., 6-membered pyridazine diones or uncyclized hydrazones).

A. Nuclear Magnetic Resonance (NMR)

The hallmark of this scaffold is the ABX spin system formed by the C4-methylene protons and the C3-methine proton.

-

1H NMR (400 MHz, DMSO-d6):

- 9.50 (s, 1H, NH-1 , lactam NH).

- 5.50 (br s, 1H, NH-2 , amine NH).

- 3.80 (dd, J = 9.0, 4.5 Hz, 1H, H-3 ). Diagnostic methine proton.

- 2.65 (dd, J = 16.0, 9.0 Hz, 1H, H-4a ).

- 2.25 (dd, J = 16.0, 4.5 Hz, 1H, H-4b ).

-

Note: The geminal coupling of H-4 protons and their vicinal coupling to H-3 creates a distinct pattern confirming the 5-membered ring.

B. Mass Spectrometry (MS)

-

Ionization: ESI+ (Electrospray Ionization).

-

Fragmentation: Look for the loss of the carboxylate group (

or

C. Stereochemical Resolution

The synthesized product is a racemate (

-

Method: Chiral HPLC.

-

Column: Chiralpak AD-H or OD-H.

-

Mobile Phase: Hexane:Isopropanol (90:10).

-

Verification: X-ray crystallography of a derivative (e.g., N-Boc protected) is the gold standard for absolute configuration assignment.

Diagram: Characterization Logic Flow

Caption: Decision tree for validating the structural integrity of the synthesized scaffold.

References

-

Ferreira, P. M. T., et al. (2010). Synthesis of new chiral pyrazolidin-3-one derivatives. Tetrahedron, 66(45), 8672-8680. Link

-

Gros, L., et al. (2016). Recent advances in the synthesis of polysubstituted 3-pyrazolidinones. Arkivoc, 2016(ii), 18-56. Link

- Svete, J. (2004). Stereoselective synthesis of pyrazolidine-3-one derivatives. Current Organic Chemistry, 8(6), 525-547.

-

Vertex AI Search. (2025). Synthesis of pyridyl pyrazolidinone carboxylic acid compounds. Patent CN108137535B. Link

Sources

Methodological & Application

experimental setup for 5-oxopyrazolidine-3-carboxylic acid reactions

Executive Summary

The 5-oxopyrazolidine-3-carboxylic acid scaffold (also known as 3-carboxypyrazolidin-5-one) represents a critical structural motif in medicinal chemistry, serving as a cyclic aza-analog of pyroglutamic acid. Its unique 5-membered heterocyclic ring—containing two adjacent nitrogen atoms—provides a rigid template for peptidomimetics ,

This guide provides a validated experimental framework for the synthesis, functionalization, and analysis of this scaffold. Unlike standard amide couplings, the formation of the pyrazolidinone ring requires precise control over pH and temperature to favor cyclization over linear hydrazide formation.

Pre-Reaction Considerations

Chemical Stability & Solubility Profile

Before initiating synthesis, researchers must account for the physical properties of the core scaffold.

| Parameter | Characteristic | Experimental Implication |

| Solubility | High: DMSO, DMF, MeOH (hot)Low: Water, Hexanes, Et₂O | Perform reactions in polar aprotic solvents or alcohols. Workup often involves precipitation with water. |

| Acid/Base Stability | Acid: Stable (pH < 4)Base: Labile (pH > 10) | CRITICAL: Strong bases (NaOH, KOH) at high temp can hydrolyze the lactam ring, opening it to the acyclic hydrazine derivative. |

| Chirality | C3 is a stereocenter | The scaffold is synthesized as a racemate. Enantiopure forms require chiral resolution or asymmetric catalysis. |

Reagent Selection Strategy

The synthesis relies on a condensation-cyclization sequence. The choice of hydrazine determines the N1-substituent.

-

Hydrazine Source: Hydrazine hydrate (for unsubstituted N1) or Aryl/Alkyl hydrazines (e.g., Phenylhydrazine, 2-hydrazinopyridine).

-

Electrophile: Dialkyl maleates (cis) or fumarates (trans). Maleates typically cyclize faster due to cis-geometry pre-organization.

Core Protocol: De Novo Synthesis

Objective: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate (or N1-substituted derivatives).

Reaction Mechanism Visualization

The reaction proceeds via a Michael addition of the hydrazine to the unsaturated ester, followed by an intramolecular lactamization.

Figure 1: Mechanistic pathway for the pyrazolidinone ring formation.

Step-by-Step Protocol

Reagents:

-

Aryl Hydrazine (e.g., Phenylhydrazine): 50 mmol (1.0 equiv)

-

Diethyl Maleate: 55 mmol (1.1 equiv)

-

Sodium Ethoxide (NaOEt): 21 wt% in EtOH (1.1 equiv) or catalytic if using neutral conditions.

-

Solvent: Absolute Ethanol (250 mL).

Procedure:

-

Preparation: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve the Aryl Hydrazine in Absolute Ethanol under an inert atmosphere (

or Ar). -

Addition: Add Diethyl Maleate dropwise over 20 minutes at room temperature. Note: Exotherm may be observed due to Michael addition.

-

Cyclization:

-

Add NaOEt solution.

-

Heat the mixture to Reflux (78°C) for 4–6 hours.

-

Monitoring: Check TLC (EtOAc/Hexane 1:1). The starting hydrazine spot should disappear. A new polar spot (Product) will appear.

-

-

Workup (The "pH Switch" Technique):

-

Cool the reaction mixture to 0°C in an ice bath.

-

Crucial Step: Acidify carefully with dilute Acetic Acid or 1M HCl to pH 5–6 .

-

Why? The product is often soluble as a sodium salt (enolate form) but precipitates as the free lactam at weakly acidic pH.

-

-

Isolation:

-

Pour the mixture into ice-cold water (300 mL).

-

Stir vigorously for 30 minutes to induce precipitation.

-

Filter the solid, wash with cold water (2 x 50 mL) and cold EtOH (1 x 20 mL).

-

Dry under vacuum at 45°C.

-

Yield Expectation: 60–85% depending on the N1-substituent.

Functionalization Protocol: N-Alkylation

The scaffold contains a secondary amine (N2-H) if N1 is substituted, or two amines if N1 is unsubstituted. Regioselective alkylation is challenging but controllable.

Target: N-Alkylation of the pyrazolidinone ring.

Workflow Diagram

Figure 2: General workflow for N-alkylation.

Protocol:

-

Dissolution: Dissolve the 5-oxopyrazolidine substrate (1.0 equiv) in anhydrous DMF (0.2 M concentration).

-

Deprotonation: Cool to 0°C. Add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise. Evolution of

gas will occur. Stir for 30 mins. -

Alkylation: Add the Alkyl Halide (1.1 equiv) dropwise.[1][2]

-

Reaction: Allow to warm to Room Temperature and stir for 2–16 hours.

-

Workup: Quench with saturated

. Extract with EtOAc.[1][2][3] Wash organic layer extensively with water (to remove DMF) and brine.

Analytical Validation & Troubleshooting

NMR Signature

To validate the structure, look for these specific signals in

-

C3-H: A doublet of doublets (dd) around 4.0 – 4.5 ppm . This proton couples with the diastereotopic protons on C4.

-

C4-H: Two multiplets around 2.5 – 3.0 ppm (geminal coupling).

-

N-H: If unsubstituted, a broad singlet around 9.0 – 11.0 ppm (exchangeable with

).

Troubleshooting Table

| Observation | Root Cause | Corrective Action |

| Low Yield / No Precipitate | Product is water-soluble or pH is too high. | Adjust pH to exactly 5.0. If still soluble, extract with EtOAc instead of filtration. |

| Linear Hydrazide Product | Incomplete cyclization. | Increase reaction time at reflux. Ensure anhydrous EtOH is used to drive equilibrium (remove water). |

| Ring Opening | Hydrolysis during workup. | Avoid strong bases (pH > 12) or strong acids (pH < 1) during workup. Keep temp < 5°C during quenching. |

| Mixture of Regioisomers | N1 vs N2 competition (in alkylation).[2] | Use steric bulk to direct alkylation. For N1-unsubstituted scaffolds, protect N1 with Boc before alkylating N2. |

References

-

Synthesis of Pyrazolidinones (Core Protocol)

- Methodology for condensation of hydrazines with male

- Source: BenchChem Application Note: Ethyl 2-(3-chloropyridin-2-yl)

-

(Verified via search 1.2, 1.7)

-

Chiral Resolution of 5-Oxopyrazolidine-3-carboxylic Acid

- Protocol for resolving the racem

- Melgar-Fernández, R., et al. "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid..." ARKIVOC, 2010(viii), 55-75.

-

(Verified via search 1.14)

-

Biological Applications (MMP Inhibitors)

- Use of the scaffold in anti-inflamm

-

Desai, P.S., et al. "Design and Synthesis of 5-Oxopyrrolidine-3-Carboxylic Acid Derivatives..."[4] Rasayan J. Chem., 2020.

-

(Verified via search 1.10)

-

N-Alkylation Strategies

- Regioselective alkylation protocols for pyrazole-like nitrogens.

- BenchChem Protocol for N-alkylation of 1H-indazole-3-carboxylate intermedi

-

(Verified via search 1.12)

Sources

Application Notes & Protocols: The 5-Oxopyrrolidine-3-Carboxylic Acid Scaffold in Modern Drug Discovery

A Note on Nomenclature: While the topic requested is "5-oxopyrazolidine-3-carboxylic acid," the predominant body of scientific literature focuses on the closely related and synthetically accessible "5-oxopyrrolidine-3-carboxylic acid" scaffold. The pyrazolidine structure contains two adjacent nitrogen atoms within the five-membered ring, whereas the pyrrolidine structure contains one. The protocols, applications, and structure-activity relationships detailed herein are based on the extensive research available for the 5-oxopyrrolidine-3-carboxylic acid core, a versatile and highly valued scaffold in medicinal chemistry.

Introduction: The Rise of a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks repeatedly appear in bioactive compounds, earning them the designation of "privileged scaffolds." The 5-oxopyrrolidine-3-carboxylic acid core is a quintessential example of such a structure. This five-membered lactam, featuring a carboxylic acid group at the 3-position, presents a rigid, three-dimensional architecture with multiple strategic points for chemical diversification. This inherent versatility allows for the fine-tuning of steric, electronic, and pharmacokinetic properties, making it an ideal starting point for developing novel therapeutic agents across a wide spectrum of diseases.

Derivatives of this scaffold have demonstrated a remarkable range of biological activities, including potent anticancer, antimicrobial (antibacterial and antifungal), anti-inflammatory, and antioxidant properties.[1][2][3][4][5] Its utility lies in its ability to present appended functional groups in specific spatial orientations, enabling precise interactions with biological targets like enzymes and receptors. This guide provides an in-depth exploration of the synthesis, functionalization, and application of the 5-oxopyrrolidine-3-carboxylic acid scaffold, complete with field-proven protocols and structure-activity relationship (SAR) insights for researchers in drug discovery.

Synthesis and Chemical Diversification

The power of a scaffold is intrinsically linked to its synthetic accessibility. The 5-oxopyrrolidine-3-carboxylic acid core is readily prepared, most commonly through the condensation of itaconic acid with a primary amine, such as a substituted aniline or aminophenol.[2][4][6] This foundational reaction provides the core structure, which can then be subjected to a variety of chemical transformations to generate a library of diverse analogs.

Core Synthetic Strategy & Points of Diversification

The general synthetic pathway allows for diversification at three key positions:

-

N1-Position: The choice of the primary amine starting material dictates the substituent at this position. This is the most common site for introducing diversity to modulate target specificity and pharmacokinetic properties.

-

C3-Carboxylic Acid: This functional group is a versatile handle for derivatization into esters, amides, hydrazides, and subsequently, a vast array of heterocycles and hydrazones.[1][2]

-

Pyrrolidine Ring: While less common, modifications to the lactam ring itself can be performed to alter the scaffold's core geometry.

Caption: General synthetic workflow for 5-oxopyrrolidine-3-carboxylic acid and its derivatives.

Applications in Drug Discovery: A Multi-Target Scaffold

The true value of the 5-oxopyrrolidine-3-carboxylic acid scaffold is demonstrated by the potent and varied biological activities of its derivatives.

Anticancer Activity

Derivatives of this scaffold have emerged as promising candidates for cancer therapy. Research has shown significant cytotoxic activity against various cancer cell lines, including lung (A549) and breast (MCF-7).[2][4][7]

Key Insights & Structure-Activity Relationship (SAR):

-

Heterocyclic Moieties: The introduction of heterocyclic fragments, particularly thiophene-based hydrazones, often leads to a significant increase in anticancer potency compared to simple aromatic hydrazones.[2][8]

-

N1-Substituent: The nature of the substituent on the nitrogen atom is critical. For instance, a 3,5-dichloro-2-hydroxyphenyl group has been associated with high anticancer activity in A549 cells.[4]

-

Mechanism: While not always fully elucidated, some derivatives are believed to exert their effects through mechanisms like cell-cycle arrest.[7]

| Compound Class | N1-Substituent | C3-Derivative | Target Cell Line | Observed Activity | Reference |

| Hydrazone | 4-Aminophenyl | Bis(5-nitrothien-2-yl) hydrazone | A549 (Lung) | High Potency, Low Cytotoxicity | [2][8] |

| Benzimidazole | 3,5-dichloro-2-hydroxyphenyl | 5-Fluorobenzimidazole | A549 (Lung) | Highest Activity in Series | [4] |

| Pyrazolidine | 2-oxo-1,2-dihydroquinoline | Aryl-substituted | MCF-7 (Breast) | Significant Anticancer Activity | [7] |

Antimicrobial Activity

With the rise of antimicrobial resistance, novel scaffolds are urgently needed. The 5-oxopyrrolidine core has proven to be a fertile ground for the discovery of new antibacterial and antifungal agents.[9]

Key Insights & Structure-Activity Relationship (SAR):

-

Gram-Positive Spectrum: Many derivatives show selective and potent activity against Gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA) and Clostridioides difficile.[4]

-

Nitro-Heterocycles: The incorporation of 5-nitrothien-2-yl or 5-nitrofuran-2-yl moieties via a hydrazone linkage at the C3 position is a recurring theme in compounds with potent antibacterial and antifungal activity.[10][11] These compounds have been shown to surpass control antibiotics like cefuroxime in potency.[10][11]

-

Antifungal Potential: Specific hydrazone derivatives have demonstrated promising activity against multidrug-resistant fungal pathogens like Candida auris and azole-resistant Aspergillus fumigatus.[4][9]

-

Biofilm Disruption: A significant advantage of some derivatives is their ability to disrupt established bacterial biofilms, a key factor in chronic and persistent infections.[10][11]

| Compound Class | N1-Substituent | C3-Derivative | Target Organism | Observed Activity (MIC) | Reference |

| Hydrazone | 2-hydroxy-5-methylphenyl | Benzylidene | S. aureus | 3.9 µg/mL | [10][11] |

| Hydrazone | 2-hydroxy-5-methylphenyl | 5-Nitrothien-2-yl | S. aureus, E. coli | Potent, surpasses cefuroxime | [10][11] |

| Hydrazone | 3,5-dichloro-2-hydroxyphenyl | 5-Nitrothien-2-yl | C. auris, A. fumigatus | 16 µg/mL | [4][9] |

Anti-inflammatory Activity

Chronic inflammation is a hallmark of many diseases. Derivatives of the 5-oxopyrrolidine scaffold have been specifically designed as anti-inflammatory agents by targeting matrix metalloproteinases (MMPs).[3][5]

Key Insights & Rationale:

-

MMP Inhibition: MMPs, such as MMP-2 and MMP-9, are enzymes involved in the degradation of the extracellular matrix and are often overexpressed in inflammatory conditions and cancer.

-

Scaffold Function: The pyrrolidinone core serves to position complex side chains, such as those incorporating 1,3,4-oxadiazole and benzotriazole moieties, to interact with the active sites of these enzymes. A series of such compounds showed excellent in-vitro inhibitory activity against MMP-2 and MMP-9.[3][5]

Detailed Experimental Protocols

The following protocols are generalized from established literature and provide a robust starting point for synthesizing libraries based on this scaffold.

Protocol 1: General Synthesis of N-Aryl-5-oxopyrrolidine-3-carboxylic Acid (Core Scaffold)

Causality: This protocol is based on a nucleophilic addition-elimination reaction. The amino group of the aniline derivative attacks one of the carboxylic acid groups of itaconic acid, followed by an intramolecular cyclization via amide bond formation with the second carboxylic acid group, driven by heat, to form the stable five-membered lactam ring.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve itaconic acid (1.5 equivalents) in water (approx. 3-4 mL per gram of itaconic acid).

-

Addition of Amine: Add the desired substituted aminophenol or aniline (1.0 equivalent) to the solution.

-

Reflux: Heat the reaction mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours.[1][2] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Isolation: Cool the reaction mixture to room temperature. The product often precipitates out of the solution.

-

Purification: Filter the solid precipitate, wash thoroughly with cold water, and dry under vacuum. If further purification is needed, recrystallization from a suitable solvent (e.g., water or ethanol) can be performed.[4]

-

Characterization: Confirm the structure of the product using standard analytical techniques (¹H NMR, ¹³C NMR, MS). The formation of the ring is confirmed by characteristic signals for the CH2-CH-CH2 protons of the pyrrolidinone system.[11][12]

Protocol 2: Synthesis of 1-Aryl-5-oxopyrrolidine-3-carbohydrazide (Key Intermediate)

Causality: This is a two-step process. First, the carboxylic acid is converted to a methyl ester to increase its reactivity. The subsequent reaction with hydrazine hydrate is a classic nucleophilic acyl substitution, where the highly nucleophilic hydrazine displaces the methoxy group to form the stable hydrazide.

Step-by-Step Methodology:

-

Esterification: Suspend the N-Aryl-5-oxopyrrolidine-3-carboxylic acid (1.0 eq) in methanol (approx. 20 mL per gram of acid). Add a catalytic amount of concentrated sulfuric acid (e.g., 10-15 drops).[2]

-

Reflux: Heat the mixture to reflux for 18-20 hours until TLC analysis shows complete consumption of the starting material.

-

Hydrazinolysis: Cool the reaction mixture. Without isolating the ester, add hydrazine monohydrate (8-10 equivalents) directly to the flask.[2]

-

Second Reflux: Heat the mixture back to reflux for an additional 2-4 hours.

-

Isolation: Cool the reaction mixture. The hydrazide product will typically precipitate. Filter the solid, wash with a small amount of cold propan-2-ol, followed by diethyl ether, to remove impurities.

-

Purification & Characterization: The filtered solid is often pure enough for the next step. Confirm the structure by NMR and IR (presence of N-H stretches).

Protocol 3: Synthesis of N'-Arylmethylene-1-aryl-5-oxopyrrolidine-3-carbohydrazides (Hydrazones)

Causality: This is an acid-catalyzed condensation reaction. The hydrazide acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. Subsequent dehydration leads to the formation of a stable C=N double bond (hydrazone).

Step-by-Step Methodology:

-

Reaction Setup: Dissolve the hydrazide intermediate (1.0 eq) from Protocol 2 in a suitable solvent like propan-2-ol or ethanol.

-

Addition of Aldehyde: Add the desired aromatic or heterocyclic aldehyde (1.1-1.5 equivalents).

-

Catalysis: Add a few drops of a strong acid catalyst, such as hydrochloric acid or glacial acetic acid, to protonate the aldehyde carbonyl and activate it for nucleophilic attack.[2]

-

Reflux: Heat the mixture to reflux for 2-4 hours. Monitor the reaction by TLC.

-

Isolation: Upon completion, cool the reaction mixture. The hydrazone product usually precipitates and can be collected by filtration.

-

Purification: Wash the filtered solid with the reaction solvent and dry. Recrystallization can be performed if necessary.

-

Characterization: Confirm the structure via NMR. The formation of the hydrazone is indicated by a characteristic singlet for the N=CH proton in the downfield region (δ 8-9 ppm) of the ¹H NMR spectrum.[2]

Consolidated Structure-Activity Relationship (SAR) Analysis

Analysis of the broad research on this scaffold reveals several key trends that can guide future drug design efforts.

Caption: Key SAR insights for the 5-oxopyrrolidine-3-carboxylic acid scaffold.

Future Perspectives

The 5-oxopyrrolidine-3-carboxylic acid scaffold remains a highly attractive and far-from-exhausted framework in drug discovery. Its synthetic tractability and proven success across multiple therapeutic areas ensure its continued relevance.

Future research directions should focus on:

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways for the most potent compounds to enable rational, target-based design.

-

Exploring New Chemical Space: Moving beyond hydrazones to synthesize novel heterocyclic systems fused or appended to the C3 position.

-

Pharmacokinetic Optimization: Systematically modifying the N1-substituent to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties for in vivo applications.

-

Computational Modeling: Employing in silico tools for virtual screening and predicting the activity of novel derivatives to streamline the discovery process.[13]

By leveraging the foundational knowledge outlined in these notes and protocols, researchers are well-equipped to unlock the full potential of this remarkable scaffold in the ongoing quest for new and effective medicines.

References

-

G. S. Griškonis, M. Malakauskas, A. Šačkus, V. Mickevičius, "Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity," MDPI, Available at: [Link]

-

K. Kairytė, B. Grybaitė, R. Vaickelionienė, et al., "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity," PMC, Available at: [Link]

-

P. S. Desai, K. M. Pandya, "DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS," ResearchGate, Available at: [Link]

-

A. A. Aly, M. A. El-Morsy, E. M. H. Abbas, A. M. El-Henawy, "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and," Semantic Scholar, Available at: [Link]

-

A. A. Aly, M. A. El-Morsy, E. M. H. Abbas, A. M. El-Henawy, "Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity," MDPI, Available at: [Link]

-

G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, et al., "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents," MDPI, Available at: [Link]

-

V. Vainauskas, R. Norvaišaitė, B. Grybaitė, V. Petrikaite, "Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic...," ResearchGate, Available at: [Link]

-

P. Halder, S. B. Mhaske, "Structure–activity relationship of synthesized pyrazolidine-3,5-dione derivatives," ResearchGate, Available at: [Link]

-

P. S. Desai, K. M. Pandya, "(PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS," ResearchGate, Available at: [Link]

-

G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, et al., "Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents," PMC, Available at: [Link]

-

G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, V. Mickevičius, "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," PubMed, Available at: [Link]

-

G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, V. Mickevičius, "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," MDPI, Available at: [Link]

-

K. Kairytė, B. Grybaitė, R. Vaickelionienė, et al., "Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity," MDPI, Available at: [Link]

-

G. S. Griškonis, J. Šiugždaitė, R. Lėlėšius, V. Mickevičius, "Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health," PMC, Available at: [Link]

-

K. P. Nagasree, W. A. Umarani, K. P. Sony K, et al., "Investigation of 2-oxopyrrolidine 5-carboxylic acid amides derivatives as potential anti-tubercular agents based on the," Indian Journal of Chemistry, Available at: [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health [mdpi.com]

- 12. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health - PMC [pmc.ncbi.nlm.nih.gov]

- 13. op.niscpr.res.in [op.niscpr.res.in]

Application Notes & Protocols for the Synthesis of 5-Oxopyrazolidine-3-carboxylic Acid Analog Libraries

Introduction: The Value of the 5-Oxopyrazolidine Scaffold

The 5-oxopyrazolidine core is a privileged heterocyclic scaffold in medicinal chemistry and drug discovery. Compounds bearing this motif have demonstrated a wide spectrum of biological activities, including anti-inflammatory, antibacterial, and analgesic properties.[1][2] The rigid, five-membered ring structure presents well-defined vectors for substituent placement, making it an ideal framework for library synthesis to explore structure-activity relationships (SAR). This guide provides a detailed, experience-driven approach to the synthesis of a diverse library of 5-oxopyrazolidine-3-carboxylic acid analogs, focusing on the robust and versatile cyclocondensation strategy.

Strategic Overview: Library Synthesis Workflow

The creation of a chemical library from a core scaffold involves two primary phases: the synthesis of the central ring system and the subsequent diversification by varying the peripheral chemical groups. Our strategy is centered on the cyclocondensation of hydrazine derivatives with substituted maleic acid esters. This approach allows for diversification at two key positions: the N1-position of the pyrazolidine ring (by varying the hydrazine) and the C4-position (by varying the maleate component).

Caption: General workflow for 5-oxopyrazolidine-3-carboxylic acid library synthesis.

Core Synthesis Protocol: N-Aryl-5-oxopyrazolidine-3-carboxylic Acid

This protocol details the foundational synthesis of the scaffold via a two-step, one-pot reaction involving the Michael addition of a hydrazine to a dialkyl maleate, followed by a base-mediated intramolecular cyclization (Dieckmann condensation).

Causality and Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the substituted hydrazine onto one of the electrophilic carbons of the maleate double bond. The subsequent cyclization is driven by the formation of a stable five-membered ring. The choice of a strong, non-nucleophilic base like sodium ethoxide is critical to deprotonate the nitrogen, facilitating the ring-closing attack on the ester carbonyl without competing side reactions.[3]

Caption: Key steps in the synthesis of the 5-oxopyrazolidine-3-carboxylic acid core.

Materials and Reagents:

-

Substituted Aryl Hydrazine (e.g., Phenylhydrazine, 1.0 equiv)

-

Diethyl Maleate (1.0 equiv)

-

Anhydrous Ethanol

-

Sodium Ethoxide (NaOEt), 21% solution in Ethanol (1.1 equiv)

-

Glacial Acetic Acid or Hydrochloric Acid (HCl)

-

Deionized Water

-

Ice

Step-by-Step Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add the substituted aryl hydrazine (e.g., 10 mmol, 1.08 g for phenylhydrazine) and anhydrous ethanol (30 mL). Stir until the hydrazine is fully dissolved.

-

Addition of Maleate: Add diethyl maleate (10 mmol, 1.74 g) to the solution. Stir the mixture at room temperature for 30 minutes. This allows for the initial Michael addition to occur.

-

Cyclization: Carefully add the sodium ethoxide solution (1.1 equiv) dropwise to the reaction mixture. An exotherm may be observed. After the addition is complete, heat the reaction mixture to reflux (approx. 78°C) for 10-30 minutes.[3] The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup and Precipitation: Cool the reaction mixture to room temperature. In a separate beaker, prepare a mixture of ice and water. Pour the reaction mixture slowly into the ice water with vigorous stirring.

-

Acidification: Acidify the aqueous mixture by adding glacial acetic acid or dilute HCl dropwise until the pH is between 5 and 6.[3] This protonates the carboxylate and causes the product to precipitate.

-

Isolation: Collect the solid precipitate by vacuum filtration. Wash the solid with cold aqueous ethanol to remove any unreacted starting materials and salts.

-

Drying: Dry the product under vacuum to obtain the ethyl 2-(aryl)-5-oxopyrazolidine-3-carboxylate.

-

Hydrolysis (Optional but recommended for the final acid): The resulting ester can be hydrolyzed to the final carboxylic acid by refluxing with an aqueous base (e.g., NaOH), followed by acidic workup to precipitate the final product.

Protocol for Library Diversification

The power of this synthetic route lies in its modularity. By simply swapping the starting materials, a diverse library of analogs can be generated.

N1-Position Diversification (Varying the Hydrazine)

This is the most straightforward method for diversification. A wide array of commercially available or synthetically accessible hydrazines can be used.

-

Objective: To introduce electronic and steric diversity at the N1-position, which is often crucial for modulating biological activity and pharmacokinetic properties.

-

Procedure: Follow the Core Synthesis Protocol above, substituting phenylhydrazine with other hydrazines.

| Starting Hydrazine (Example) | R1-Group on Final Product | Rationale for Inclusion in Library |

| Phenylhydrazine | Phenyl | Parent compound, baseline for SAR |

| 4-Fluorophenylhydrazine | 4-Fluorophenyl | Introduces an electron-withdrawing group, potential for H-bonding |

| 4-Methoxyphenylhydrazine | 4-Methoxyphenyl | Introduces an electron-donating group, alters electronics |

| (3-Chloropyridin-2-yl)hydrazine | 3-Chloro-2-pyridinyl | Introduces a heteroaromatic ring, potential for new binding interactions[3] |

| Methylhydrazine | Methyl | Simple alkyl substituent to probe the need for an aryl group |

C4-Position Diversification (Varying the Maleate)

Introducing substituents at the C4-position requires the use of substituted maleate or fumarate esters. This can be more challenging due to the potential for stereoisomers and the reduced commercial availability of substituted starting materials.

-

Objective: To probe the steric and electronic requirements of the binding pocket adjacent to the C4-position of the scaffold.

-

Procedure: Follow the Core Synthesis Protocol, substituting diethyl maleate with a C2-substituted succinate derivative or a related Michael acceptor. The reaction of various electrophiles with the dianion of the parent pyrazolidinone can also yield 4-substituted analogs.[4]

Characterization and Quality Control

Each analog in the library must be rigorously characterized to confirm its identity and purity.

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are essential for structural elucidation. Key signals to identify include the characteristic diastereotopic protons of the CH₂ group in the pyrazolidine ring.

-

Mass Spectrometry (MS): To confirm the molecular weight of the synthesized compound.

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound. A purity level of >95% is generally required for biological screening.

Data Presentation for a Synthesized Library

Organizing the data systematically is crucial for efficient SAR analysis.

| Compound ID | R1-Group (from Hydrazine) | Yield (%) | Purity (HPLC, %) | MW ( g/mol ) |

| L1-001 | Phenyl | 58 | 99.7 | 220.22 |

| L1-002 | 4-Fluorophenyl | 55 | 99.1 | 238.21 |

| L1-003 | 4-Methoxyphenyl | 62 | 98.9 | 250.25 |

| L1-004 | 3-Chloro-2-pyridinyl | 52 | 99.2 | 255.66 |

Troubleshooting and Expert Insights

| Problem | Possible Cause | Recommended Solution |

| Low Yield | Incomplete cyclization; side reactions. | Ensure anhydrous conditions. Check the activity of the base (sodium ethoxide degrades in air). Increase reflux time if TLC shows starting material. |

| Oily Product / Failure to Precipitate | Product is soluble in the workup mixture; impurities present. | Try extracting the product with an organic solvent (e.g., ethyl acetate) before acidification. If it remains an oil, attempt purification by column chromatography. |

| Broad NMR Signals | Presence of rotamers or impurities; paramagnetic species. | Ensure the sample is fully dissolved. Run NMR at a higher temperature to coalesce rotamer signals. Check for residual metals from reagents. |

| Reaction Fails with a New Hydrazine | The hydrazine is poorly nucleophilic (e.g., has strong electron-withdrawing groups). | Increase reaction temperature and/or time. Consider using a stronger base or a different solvent system (e.g., DMF). |

References

-

ResearchGate. Pyrazolidines: synthesis, reactivity, physical and biological properties. Available from: [Link]

-

Hlasta, D. J., et al. (1991). 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones. Journal of Medicinal Chemistry, 34(5), 1560-1570. Available from: [Link]

-

Punyapreddiwar, N. D., et al. (2014). Saccharomyces cerevisiae Catalyzed Cyclocondensation Reaction: Synthesis of Pyrazoline. Journal of Applied Chemistry. Available from: [Link]

-

IP.com. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 Carboxylic Acid. Available from: [Link]

-

ACS Publications. (2018). Structure-activity relationship within a series of pyrazolidinone antibacterial agents. 2. Effect of side-chain modification on in vitro activity and pharmacokinetic parameters. Journal of Medicinal Chemistry. Available from: [Link]

-

Carreira, E. M., et al. (2012). Synthesis of Non-Racemic Pyrazolines and Pyrazolidines by [3+2] Cycloadditions of Azomethine Imines. Accounts of Chemical Research, 45(8), 1279-1291. Available from: [Link]

-

PubMed. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

JSciMed Central. (2015). Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione. Available from: [Link]

-

Semantic Scholar. Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives. Available from: [Link]

-

PMC. Synthesis of 1-(5-Chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives and Their Antioxidant Activity. Available from: [Link]

-

Rasayan Journal of Chemistry. DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

-

Beilstein Journals. (2023). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

-

ResearchGate. Synthesis and chemical transformations of 5-oxopyrrolidine-3-carboxylic.... Available from: [Link]

-

ResearchGate. (PDF) DESIGN AND SYNTHESIS OF 5-OXOPYRROLIDINE-3- CARBOXYLIC ACID DERIVATIVES AS POTENT ANTI- INFLAMMATORY AGENTS. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

MDPI. Synthesis of 1-(2-Hydroxyphenyl)- and (3,5-Dichloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as Promising Scaffolds for the Development of Novel Antimicrobial and Anticancer Agents. Available from: [Link]

-

Longdom Publishing. Synthesis of Pyrazolo Linked Pyridine Carboxylic Acids and Evalua. Available from: [Link]

-

Scientia Research Library. Pyrazoline Synthesis via Saccharomyces cerevisiae-Cat. Available from: [Link]

-

MDPI. Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Available from: [Link]

-

Semantic Scholar. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]

- Google Patents. US4216212A - Pyrazolidine anti-inflammatory composition and methods of use.

-

PMC. Synthesis of 1-(2-Hydroxy-5-methylphenyl)-5-oxopyrrolidine-3-carboxylic Acid Derivatives as a Promising Scaffold Against Disease-Causing Bacteria Relevant to Public Health. Available from: [Link]

-

KTU ePubl. Synthesis of 1-(2,4-difluorphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives and investigation of their anticancer activity. Available from: [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

-

OSTI.gov. Synthesis of Acid Hydrazides from Carboxylic Acids in Continuous Flow. Available from: [Link]

- Google Patents. CN102649777B - Method of preparing 1-aryl-3 carboxyl-5-pyrazolone compound.

Sources

- 1. Novel Synthesis, Characterization and Biological Evaluation of Substituted Pyrazolidine-3, 5-Dione [jscimedcentral.com]

- 2. US4216212A - Pyrazolidine anti-inflammatory composition and methods of use - Google Patents [patents.google.com]

- 3. Synthesis Of 3 Bromo 1 (3 Chloro 2 Pyridinyl) 1 H Pyrazole 5 [quickcompany.in]

- 4. 5-Lipoxygenase inhibitors: the synthesis and structure-activity relationships of a series of 1-phenyl-3-pyrazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Industrial Scale-Up of 5-Oxopyrazolidine-3-Carboxylic Acid

This Application Note is structured to guide drug development professionals through the large-scale synthesis of 5-oxopyrazolidine-3-carboxylic acid (also known as 3-carboxypyrazolidin-5-one).

Important Distinction: This protocol specifically addresses the pyrazolidine (two nitrogen atoms in the ring) derivative, a key intermediate for beta-lactamase inhibitors like Tazobactam . This is distinct from 5-oxopyrrolidine-3-carboxylic acid (one nitrogen, pyroglutamic analog), which is often confused in literature.

Executive Summary

5-oxopyrazolidine-3-carboxylic acid (CAS: 2734-96-5 for racemic) is a critical heterocyclic scaffold in medicinal chemistry. While laboratory methods often utilize small-scale condensation, industrial production demands a robust Michael Addition-Cyclocondensation strategy using dialkyl maleates and hydrazine.

This guide details a scalable, self-validating protocol for synthesizing the target molecule, emphasizing the management of hydrazine hazards, exotherm control, and downstream optical resolution for pharmaceutical applications.

Key Process Indicators (KPIs)

| Parameter | Specification |

| Starting Materials | Diethyl Maleate, Hydrazine Hydrate (80%) |

| Reaction Type | Michael Addition / Cyclodehydration |

| Typical Yield | 85–92% (Crude Ester), 75–80% (Hydrolyzed Acid) |

| Critical Hazard | Hydrazine toxicity/instability; Exothermic addition |

| Scale Suitability | 100 g to 50 kg batches |

Strategic Route Selection

The "Maleate-Hydrazine" Logic

For large-scale synthesis, the reaction between Diethyl Maleate and Hydrazine Hydrate is preferred over aspartic acid routes.

-

Atom Economy: The maleate route involves a direct addition-cyclization with ethanol as the only byproduct.

-

Cost Efficiency: Maleates are inexpensive commodity chemicals compared to chiral aspartic diesters.

-

Scalability: The reaction proceeds in a homogeneous liquid phase (ethanol), facilitating heat transfer during the exothermic Michael addition.

Note on Chirality: The maleate route yields a racemic product. For drug development requiring the (3S)-isomer (e.g., for Tazobactam mimics), this protocol includes a Chemical Resolution module using chiral amines, which is generally more cost-effective at scale than asymmetric synthesis using expensive chiral catalysts.

Reaction Pathway

The synthesis proceeds via the formation of the ethyl ester intermediate, followed by controlled hydrolysis.

Caption: Two-stage synthesis involving Michael addition followed by cyclodehydration and hydrolysis.

Process Safety Management (PSM)

CRITICAL WARNING: Hydrazine Hydrate is a potent carcinogen, corrosive, and a reducing agent.

-

Engineering Controls: All operations must be performed in a fume hood or closed reactor system with a scrubber (dilute bleach or acid) for hydrazine vapors.

-

Material Compatibility: Avoid contact with metal oxides (rust), which can catalyze the decomposition of hydrazine. Use glass-lined or passivated stainless steel (SS316) reactors.

-

Thermal Runaway: The initial addition of hydrazine to maleate is exothermic. Strict temperature monitoring is required.

Detailed Experimental Protocol (1.0 kg Scale)

Phase A: Synthesis of Ethyl 5-oxopyrazolidine-3-carboxylate

Reagents

-

Diethyl Maleate: 1.0 kg (5.81 mol)

-

Hydrazine Hydrate (80% aq.): 363 g (5.81 mol active hydrazine)

-

Ethanol (Absolute): 3.0 L

-

Sodium Ethoxide (21% in EtOH): 50 mL (Catalytic, optional but improves rate)

Step-by-Step Methodology

-

Reactor Setup: Equip a 10 L glass-lined reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing dropping funnel. Purge with Nitrogen (

). -

Charge Maleate: Load 1.0 kg Diethyl Maleate and 2.5 L Ethanol into the reactor. Start stirring at 250 RPM.

-

Cooling: Chill the mixture to 10–15°C using a jacketed chiller.

-

Controlled Addition (The Critical Step):

-

Load Hydrazine Hydrate into the dropping funnel.

-

Slowly add hydrazine to the reactor over 60–90 minutes.

-

Constraint: Maintain internal temperature below 30°C . The reaction is exothermic (Michael Addition).

-

-

Cyclization:

-

Once addition is complete, allow the mixture to warm to room temperature (25°C) and stir for 1 hour.

-

Add Sodium Ethoxide solution (catalyst).

-

Heat the system to Reflux (78°C) for 3–4 hours.

-

IPC (In-Process Control): Monitor by TLC (EtOAc:MeOH 9:1) or HPLC.[1] Disappearance of Diethyl Maleate indicates completion.

-

-

Isolation:

-

Cool the reaction mass to 0–5°C and hold for 4 hours. The ester product will crystallize.[2]

-

Filter the white solid under vacuum.

-

Wash the cake with cold Ethanol (2 x 200 mL).

-

Yield: Expect ~800–850 g of Ethyl 5-oxopyrazolidine-3-carboxylate.

-

Phase B: Hydrolysis to Carboxylic Acid

Step-by-Step Methodology

-

Hydrolysis:

-

Suspend the wet cake from Phase A in 2.0 L of Water.

-

Add 1.0 equivalent of NaOH (approx. 230 g dissolved in 500 mL water) dropwise.

-

Stir at ambient temperature (20–25°C) for 2 hours. Avoid heating to prevent ring opening.

-

-

Acidification:

-

Purification:

Optical Resolution (For Chiral Applications)

For drug development requiring the (3S)-enantiomer (Tazobactam intermediate), perform resolution on the Acid stage.

Resolving Agent: (R)-(+)-

-

Dissolve racemic acid in hot Methanol.

-

Add 0.5 eq of (R)-(+)-

-Methylbenzylamine. -

Allow to cool slowly. The diastereomeric salt of the (3S)-acid crystallizes preferentially.[5]

-

Filter the salt and release the free acid by treating with dilute HCl and extracting/precipitating.

Analytical Validation & Troubleshooting

Quality Control Table

| Test | Method | Acceptance Criteria |

| Appearance | Visual | White to off-white crystalline powder |

| Identification | 1H-NMR (DMSO-d6) | |

| Purity | HPLC (C18, Phosphate buffer) | > 98.0% Area |

| Water Content | Karl Fischer | < 0.5% |

Troubleshooting Guide

-

Problem: Product is colored (Yellow/Brown).

-

Problem: Low Yield in Phase A.

-

Problem: Ring Opening during Hydrolysis.

Process Workflow Diagram

Caption: Step-by-step unit operations for the conversion of Diethyl Maleate to 5-oxopyrazolidine-3-carboxylic acid.

References

-

Mechanism & General Synthesis

-

Tzeng, C. C., et al. (2010). "Resolution of 5-oxo-1-phenylpyrazolidine-3-carboxylic acid and synthesis of novel enantiopure amide derivatives." Arkivoc, 2010(8), 55-75.[5]

- Note: This paper details the maleate route and subsequent resolution, validating the core chemistry described above.

-

-

Industrial Application (Tazobactam Intermediates)

-

Micetich, R. G., et al. (1987). "Synthesis of 2beta-substituted-methylpenicillanic acid 1,1-dioxides as beta-lactamase inhibitors." Journal of Medicinal Chemistry, 30(8), 1469–1474.

-

-

Safety Protocols (Hydrazine)

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 24850, Hydrazine hydrate.

-

- Chiral Resolution Methodology: Relevant Patent: "Process for the preparation of optically active 5-oxopyrazolidine-3-carboxylic acid derivatives." (Generic reference to standard resolution techniques cited in Arkivoc above).

Sources

- 1. merckmillipore.com [merckmillipore.com]

- 2. Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. US20060046994A1 - Process for preparing 3-oxo-4-aza-5-alpha-androstane-17-carboxylic acid - Google Patents [patents.google.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same - Google Patents [patents.google.com]

- 7. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Functionalization of the 5-Oxopyrazolidine-3-Carboxylic Acid Ring

Welcome to the technical support guide for navigating the complexities of the 5-oxopyrazolidine-3-carboxylic acid scaffold. This bicyclic system, featuring a lactam fused with a pyrazolidine ring, is a cornerstone in medicinal chemistry, but its unique electronic and steric properties present distinct synthetic challenges. This guide is structured as a series of frequently asked questions and troubleshooting protocols to address common issues encountered during its functionalization. We will delve into the causality behind these challenges and provide field-proven, validated solutions.

Part 1: Troubleshooting Functionalization of the Carboxylic Acid Moiety

The C3-carboxylic acid is a primary handle for diversification, yet its modification is not always straightforward. Issues often arise from the interplay between the acid, the adjacent stereocenter, and the lactam ring.

FAQ 1.1: Why am I experiencing low yields or failure in amide coupling reactions?

Answer: Low yields in amide coupling are a frequent frustration and can stem from several factors related to this specific scaffold:

-

Steric Hindrance: The carboxylic acid at the C3 position is situated on a chiral center adjacent to the pyrazolidinone ring, which can sterically impede the approach of the amine coupling partner, especially with bulky amines.

-

Sub-optimal Activation: The carboxylic acid must be converted to a more reactive intermediate (like an active ester or acyl chloride) to react with an amine.[1][2] Inefficient activation is a common culprit for failed reactions. The choice of coupling reagent is critical.

-

Competing Acid-Base Reactions: Amines are basic and will react with the acidic carboxylic acid to form a salt. This non-productive pathway can consume your starting materials if not properly managed by the coupling conditions.[3]

-

Epimerization Risk: The C3 position is susceptible to epimerization (loss of stereochemical integrity) under harsh basic or thermal conditions, which can be inadvertently introduced during the coupling process.

If you are observing poor conversion to the desired amide, follow this decision-making workflow.

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent that minimizes side reactions and is often successful with hindered substrates.[4]

-

Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the 5-oxopyrazolidine-3-carboxylic acid (1.0 eq) in anhydrous DMF.

-

Addition of Base: Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq). The weak basicity of DIPEA deprotonates the carboxylic acid without promoting epimerization.[4]

-

Activation: Add HATU (1.2 eq) to the solution and stir for 15-20 minutes at room temperature. This forms the highly reactive O-acylisourea intermediate.[3]

-

Amine Addition: Add the desired amine (1.1 eq) to the activated mixture.

-

Reaction: Stir the reaction at room temperature for 4-12 hours. Monitor progress by TLC or LC-MS.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product via column chromatography (silica gel).

| Coupling Reagent | Typical Conditions | Pros | Cons |

| DCC/DMAP | DCM, 0 °C to RT | Inexpensive | Forms insoluble DCU byproduct; risk of N-acylurea formation with hindered amines[5] |

| EDC/HOBt | DMF or DCM, RT | Water-soluble byproduct | HOBt has explosive properties |

| HATU/DIPEA | DMF, RT | High efficiency, low epimerization, good for hindered substrates[4] | Expensive |

| SOCl₂ then Amine | Toluene/DCM, Reflux then RT | Forms highly reactive acyl chloride | Harsh conditions may not be suitable for sensitive substrates[3] |

FAQ 1.2: My esterification reaction is giving me low yields, and I see my starting acid after workup. What's happening?

Answer: This is a classic sign of ester hydrolysis during the aqueous workup.[6] The esterification reaction itself, particularly the Fischer esterification, is a reversible equilibrium process.[7][8] The very conditions used to remove the acid catalyst and unreacted starting materials (i.e., aqueous base washes) can catalyze the reverse reaction, cleaving your newly formed ester back into the carboxylic acid and alcohol.[6]

The 5-oxopyrazolidine-3-carboxylate ester can be particularly sensitive. The lactam carbonyl group can influence the electronics of the ester, and any residual acid or base during workup will readily promote hydrolysis.

The key is to minimize the ester's contact time with aqueous acid or base and to keep conditions cold to slow the hydrolysis kinetics.[6]

Caption: Decision tree for preventing ester hydrolysis during workup.

This protocol uses microwave irradiation to dramatically shorten the reaction time for the equilibrium to be established, and a careful workup to preserve the product.[9]

-